An In-Depth Technical Guide to Ethyl 2-(carbamoyl(¹⁵N)amino)acetate for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to Ethyl 2-(carbamoyl(¹⁵N)amino)acetate for Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful and indispensable technique in modern drug discovery and development. The incorporation of heavy isotopes, such as ¹⁵N, into molecules allows for precise tracking and quantification in complex biological systems without the safety concerns associated with radioactive isotopes.[1][2] Ethyl 2-(carbamoyl(¹⁵N)amino)acetate, the ¹⁵N-labeled analogue of ethyl 2-ureidoacetate, is a key synthon and tracer molecule with significant potential in metabolic research and pharmacokinetic studies. This guide offers a detailed exploration of this compound, from its fundamental properties to its practical applications.
PART 1: Core Chemical Identifiers and Properties
| Identifier | Value | Source |
| Chemical Name | Ethyl 2-(carbamoylamino)acetate | IUPAC |
| Synonyms | Ethyl 2-ureidoacetate, Ethyl N-carbamoylglycinate, Glycine, N-carbamoyl-, ethyl ester, Hydantoic acid, ethyl ester | [3] |
| CAS Number | 6293-20-5 | [3] |
| Molecular Formula | C₅H₁₀N₂O₃ | [3] |
| Molecular Weight | 146.14 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 135 °C | [3] |
For the ¹⁵N-labeled analogue, ethyl 2-(carbamoyl(¹⁵N)amino)acetate , the molecular weight is increased by the mass of the incorporated heavy isotope. Assuming labeling at one of the nitrogen atoms in the urea moiety, the molecular weight would be approximately 147.14 g/mol . If both nitrogens in the urea group are ¹⁵N labeled, the molecular weight would be approximately 148.14 g/mol .
PART 2: Synthesis and Isotopic Labeling Strategy
The synthesis of ethyl 2-ureidoacetate is a relatively straightforward process, which can be adapted for the incorporation of a ¹⁵N label. The most common and practical approach involves the reaction of an amino acid ester with a cyanate salt.
Conceptual Synthesis Workflow
The overall strategy for preparing ethyl 2-(carbamoyl(¹⁵N)amino)acetate involves a two-step process, starting from a commercially available ¹⁵N-labeled precursor.
Caption: Figure 1: Conceptual workflow for the synthesis of ethyl 2-(carbamoyl(¹⁵N)amino)acetate.
Experimental Protocol: Synthesis of Ethyl 2-ureidoacetate
This protocol describes the synthesis of the unlabeled compound and can be adapted for the ¹⁵N-labeled version by substituting potassium cyanate with its ¹⁵N-labeled counterpart.
Materials:
-
Glycine ethyl ester hydrochloride
-
Potassium cyanate
-
Distilled water
-
Ethanol
Procedure: [3]
-
Prepare a concentrated aqueous solution of glycine ethyl ester hydrochloride (e.g., 10 g in 10 ml of water).
-
Prepare a concentrated aqueous solution of potassium cyanate (e.g., 7 g in 10 ml of water).
-
Combine the two solutions in a suitable reaction vessel.
-
Gently heat the mixture. A reflux condenser is not necessary as the solution will slowly concentrate.
-
As the solution concentrates, crystals of ethyl 2-ureidoacetate will begin to form.
-
Upon completion of the reaction (indicated by the cessation of further precipitation), cool the mixture.
-
The product will separate as octahedral or prismatic crystals.
-
Collect the crystals by filtration.
-
For further purification, the crude product can be recrystallized from ethanol.
Causality Behind Experimental Choices:
-
Use of Hydrochloride Salt: Glycine ethyl ester is typically used as its hydrochloride salt to improve its stability and solubility in water.
-
Aqueous Reaction Medium: Water is an effective solvent for both reactants and facilitates the reaction.
-
Heating: Heating the reaction mixture increases the rate of reaction and helps to concentrate the solution, promoting crystallization of the product.
-
Recrystallization from Ethanol: Ethanol is a suitable solvent for recrystallization as the solubility of ethyl 2-ureidoacetate is significantly different at high and low temperatures, allowing for efficient purification.
Preparation of ¹⁵N-Labeled Potassium Cyanate
The key to the isotopic labeling of the final product is the use of ¹⁵N-labeled potassium cyanate. This can be prepared from commercially available ¹⁵N-labeled urea.[4][5] The synthesis typically involves the reaction of ¹⁵N-urea with a suitable carbonate, such as potassium carbonate, at elevated temperatures.
PART 3: Applications in Research and Drug Development
The urea functional group is a privileged structure in medicinal chemistry, known for its ability to form key hydrogen bond interactions with biological targets.[2][6] Consequently, urea derivatives are found in a wide range of clinically approved drugs.[2]
Role as a Synthetic Building Block
Ethyl 2-ureidoacetate serves as a versatile synthon for the construction of more complex heterocyclic compounds, which are of significant interest in drug discovery. The presence of multiple reactive sites allows for its participation in various cyclization reactions to form diverse scaffolds.
Caption: Figure 2: Ethyl 2-ureidoacetate as a precursor for bioactive heterocycles.
Applications of ¹⁵N-Labeling in Drug Development
The introduction of a ¹⁵N label into ethyl 2-ureidoacetate opens up a wide array of applications in drug metabolism and pharmacokinetic (DMPK) studies.[1][7][8]
-
Metabolic Pathway Elucidation: By tracking the ¹⁵N label using techniques like mass spectrometry and NMR, researchers can identify and quantify metabolites, providing a clear picture of how a drug candidate is processed in the body.[7][9]
-
Pharmacokinetic Profiling: ¹⁵N-labeled compounds are invaluable for determining key pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).[7] These studies are crucial for understanding a drug's efficacy and safety profile.
-
Mechanism of Action Studies: Stable isotope labeling can help in understanding the mechanism of action of a drug by tracing its interaction with its biological target.
Trustworthiness of Isotopic Labeling: A critical aspect of using isotopically labeled compounds in pharmacokinetic studies is ensuring that the labeled and unlabeled drugs exhibit equivalent metabolic rates, meaning there is no significant kinetic isotope effect. Studies have shown that for isotopes like ¹⁵N, the kinetic isotope effect is generally negligible, ensuring that the data obtained from the labeled compound accurately reflects the behavior of the unlabeled drug.[1]
Conclusion
Ethyl 2-(carbamoyl(¹⁵N)amino)acetate is a valuable tool for researchers and drug development professionals. Its straightforward synthesis, combined with the power of ¹⁵N isotopic labeling, provides a robust platform for advancing our understanding of drug metabolism and action. This guide has provided a comprehensive overview of its chemical identity, a practical synthesis protocol, and an exploration of its diverse applications. As the field of drug discovery continues to evolve, the strategic use of such isotopically labeled compounds will undoubtedly play an increasingly critical role in the development of new and effective therapies.
References
-
Browne, T. R., Van Langenhove, A., Costello, C. E., Biemann, K., & Greenblatt, D. J. (1981). Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man. Clinical Pharmacology and Therapeutics, 29(4), 511–515. [Link]
- Tao, Y. (2025, August 13). Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development.
-
PrepChem. (n.d.). Preparation of ethyl ureidoacetate. Retrieved from [Link]
-
Yudkoff, M., Daikhin, Y., Nissim, I., Jawad, A., Wilson, J., & Batshaw, M. (1996). Measuring In Vivo Ureagenesis With Stable Isotopes. Journal of Inherited Metabolic Disease, 19(3), 331-338. [Link]
-
Mayer, M., Buchgraber, K., & Wanek, W. (2008). A simple method for in situ-labelling with ¹⁵N and ¹³C of grassland plant species by foliar brushing. Annals of Applied Biology, 153(2), 223-228. [Link]
-
Trivedi, R., & D'Souza, R. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Current Medicinal Chemistry, 27(42), 7136-7171. [Link]
- Google Patents. (n.d.). Novel carbamoylglycine derivatives.
-
Le Guennec, J. C., & Jacqz-Aigrain, E. (1999). Stable Isotopes Labeling of Drugs in Pediatric Clinical Pharmacology. Pediatrics, 104(3), e37. [Link]
-
Penner, N., Klunder, E., & Speed, W. (2012). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. Chemical Research in Toxicology, 25(3), 532-542. [Link]
- Google Patents. (n.d.). Convenient and scalable synthesis of ethyl n-[(2-boc-amino) ethyl] glycinate and its hydrochloride salt.
-
Al-Jaf, R. H., & Al-Iraqi, M. A. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Basrah Journal of Science, 42(1), 1-13. [Link]
-
Penner, N., Klunder, E., & Speed, W. (2012). Use of Radiolabeled Compounds in Drug Metabolism and Pharmacokinetic Studies. ResearchGate. [Link]
-
MDPI. (n.d.). Topical Collection : Heterocycle Reactions. Retrieved from [Link]
-
Jagtap, A. D., Kondekar, N. B., Sadani, A. A., & Chern, J. W. (2017). Ureas: Applications in Drug Design. Current medicinal chemistry, 24(6), 622–651. [Link]
-
Organic Syntheses. (n.d.). ethyl diazoacetate. Retrieved from [Link]
-
Al-Mousawi, S. M., Al-Zaydi, K. M., & Elnagdi, M. H. (2009). SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHYL. HETEROCYCLES, 78(8), 2009. [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2013). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 2(2), 115-125. [Link]
- Google Patents. (n.d.). Method for preparing N-substituted ethyl carbamate.
-
Deadman, J. J., O'Mahony, G., Lynch, D., Crowley, P. J., & Maguire, A. R. (2016). Flow synthesis of ethyl isocyanoacetate enabling the telescoped synthesis of 1,2,4-triazoles and pyrrolo-[1,2-c]pyrimidines. Organic & Biomolecular Chemistry, 14(23), 5296-5307. [Link]
- Google Patents. (n.d.). Ethyl glycinate hydrochloride production method.
-
Patsnap. (2025, June 27). Unveiling Ethyl Acetate's Role in Novel Pharmaceuticals. [Link]
-
Organic Syntheses. (n.d.). ethyl diazoacetate. Retrieved from [Link]
-
Banci, L., Bruni, B., & Jain, R. K. (2017). Discovery and Optimization of Isoquinoline Ethyl Ureas as Antibacterial Agents. Journal of medicinal chemistry, 60(9), 3746–3763. [Link]
- Google Patents. (n.d.). Preparation method of ethyl 2-oxocyclopentylacetate.
-
Granthaalayah Publications and Printers. (2020, September 30). synthesis and preliminary molecular docking studies of novel ethyl-glycinate amide derivatives. [Link]
- Google Patents. (n.d.). Ethyl carbamate and its preparation method.
-
PrepChem. (n.d.). Preparation of glycine ethyl ester hydrochloride. Retrieved from [Link]
-
Organic Syntheses. (n.d.). glycine ethyl ester hydrochloride. Retrieved from [Link]
-
Khan, M. A., Al-Omar, M. A., & Amr, A. E. G. E. (2021). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Molecules, 26(15), 4583. [Link]
-
PrepChem. (n.d.). Synthesis of glycine ethyl ester isocyanate. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of ethyl-n-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride.
Sources
- 1. Pharmacokinetic equivalence of stable-isotope-labeled and unlabeled drugs. Phenobarbital in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. prepchem.com [prepchem.com]
- 4. Urea-15N2 15N 98atom , 99 CP 2067-80-3 [sigmaaldrich.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ureas: Applications in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]
- 8. publications.aap.org [publications.aap.org]
- 9. Measuring In Vivo Ureagenesis With Stable Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
